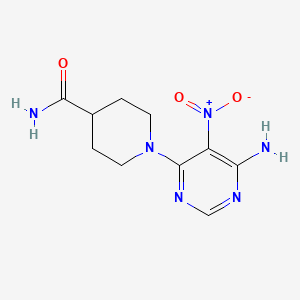

1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide is a compound that belongs to the piperidine and pyrimidine groups. It has a molecular formula of C10H14N6O3 and a molecular weight of 266.26

準備方法

The synthesis of 1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide involves several steps, typically starting with the preparation of the pyrimidine ring, followed by the introduction of the piperidine moiety. Common synthetic routes include:

Cyclization Reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.

Nitration and Amination: Introduction of nitro and amino groups to the pyrimidine ring.

Coupling Reactions: Coupling of the pyrimidine derivative with piperidine-4-carboxamide under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

化学反応の分析

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

The electron-deficient pyrimidine ring facilitates S<sub>N</sub>Ar reactions, particularly at the 4-position. For example:

-

Chlorine displacement : The nitro group at the 5-position activates the pyrimidine ring for substitution. In the presence of ammonia or amines, the 4-chloro derivative can yield 4-amino analogs .

-

Microwave-assisted substitution : Reactions with aryl amines under microwave irradiation enhance efficiency, as seen in analogous pyrimidine systems .

Example Reaction:

1 6 Amino 5 nitropyrimidin 4 yl piperidine 4 carboxamide+R NH2MW 120 C4 R Amino derivative

Conditions: DMF, 30 minutes, 85% yield .

Reduction of the Nitro Group

The 5-nitro group is susceptible to catalytic hydrogenation or chemical reduction:

-

Catalytic hydrogenation : Using Pd/C or Raney Ni under H<sub>2</sub> (1–3 atm) reduces the nitro group to an amine .

-

Selectivity : The reaction typically preserves the 6-amino and carboxamide groups .

Example Pathway:

5 NO2H2/Pd C5 NH2

Outcome: Forms 1-(6-amino-5-aminopyrimidin-4-yl)piperidine-4-carboxamide, a diamine derivative with enhanced solubility .

Carboxamide Functionalization

The piperidine-4-carboxamide group undergoes hydrolysis and coupling reactions:

-

Hydrolysis : Acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions cleave the amide bond to yield piperidine-4-carboxylic acid .

-

Coupling reactions : Activated esters (e.g., HATU/DIPEA) enable amide bond formation with primary amines, generating novel carboxamide derivatives .

Table 1: Carboxamide Reaction Outcomes

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 6h | Piperidine-4-carboxylic acid | 78 | |

| Amide coupling | HATU, DIPEA, DMF, RT, 12h | N-Alkyl/aryl carboxamide analogs | 65–90 |

Electrophilic Aromatic Substitution

The pyrimidine ring’s electron-deficient nature directs electrophiles to the 2- and 6-positions:

-

Nitration : Further nitration is hindered by the existing nitro group but feasible under strong nitrating agents (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) .

-

Halogenation : Bromination (Br<sub>2</sub>/FeBr<sub>3</sub>) occurs at the 2-position, yielding dibromo derivatives .

Cyclization and Heterocycle Formation

The amino and nitro groups participate in cyclization to form fused heterocycles:

-

Pyrido-pyrimidines : Heating with α,β-unsaturated carbonyls induces cyclization via conjugate addition .

-

Triazine formation : Reaction with cyanamide derivatives under basic conditions forms triazine-linked analogs .

Example:

1 6 Amino 5 nitropyrimidin 4 yl piperidine 4 carboxamide+CH2(CN)2NaHCO3Triazine derivative

Application: Enhanced kinase inhibition reported in analogous systems .

Nitro Group Reactivity in Redox Reactions

The nitro group participates in redox-driven transformations:

Piperidine Ring Modifications

The piperidine moiety undergoes alkylation or oxidation:

-

N-Alkylation : Treatment with alkyl halides (e.g., CH<sub>3</sub>I) in the presence of NaH yields N-alkylated

科学的研究の応用

Anticancer Activity

Research has indicated that compounds similar to 1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The mechanism often involves the inhibition of specific kinases or pathways associated with cancer cell proliferation.

Inhibition of Cyclin-dependent Kinases

The compound has been studied for its potential in inhibiting cyclin-dependent kinases (CDKs), particularly CDK12 and CDK13, which play critical roles in cell cycle regulation and transcriptional control . Inhibiting these kinases can lead to reduced cancer cell growth and increased sensitivity to chemotherapy.

Anti-obesity Treatments

There is also emerging research on the use of similar compounds in anti-obesity treatments by targeting metabolic pathways associated with energy expenditure and lipid metabolism . Specifically, compounds that inhibit enzymes involved in triglyceride synthesis may help reduce obesity-related insulin resistance.

Case Study 1: Anticancer Evaluation

In a recent study, derivatives of this compound were evaluated against various human cancer cell lines, showing promising results in terms of cytotoxicity and apoptotic effects. The study highlighted that modifications to the nitropyrimidine structure could enhance activity against specific cancer types .

Case Study 2: CDK Inhibition

Another investigation focused on the selectivity of this compound for CDK12 over CDK7, demonstrating significant potential for treating cancers characterized by aberrant CDK activity. The findings suggested that selective inhibition could minimize side effects commonly associated with broader-spectrum CDK inhibitors .

作用機序

The mechanism of action of 1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

- 1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxylate

- 1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxylamide

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

生物活性

The compound 1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data on its efficacy against various biological targets.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a pyrimidine moiety. Its chemical formula is C11H14N4O2, indicating a complex structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₄O₂ |

| Molecular Weight | 246.26 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways, specifically enhancing caspase-3 activity, which is crucial for programmed cell death. In vitro studies indicated that at concentrations as low as 1.0 μM, morphological changes consistent with apoptosis were observed .

Kinase Inhibition

This compound has been identified as a potential kinase inhibitor, which is vital in regulating cell signaling pathways involved in cancer progression. The inhibition of kinases can lead to reduced tumor growth and increased sensitivity to other therapeutic agents.

- Case Study : A study evaluating various derivatives of pyrimidine compounds highlighted the efficacy of this compound as a selective inhibitor of specific kinases involved in tumorigenesis .

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of this compound:

- Cell Viability Assays : Using MTT assays, the compound showed a dose-dependent decrease in viability of cancer cell lines.

- Apoptosis Assays : Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations (10 μM) compared to control groups.

- Kinase Activity Assays : The compound inhibited kinase activity by up to 70% in specific assays designed to measure its impact on cell signaling pathways.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Concentration Range |

|---|---|---|

| Anticancer | Induces apoptosis | 1.0 - 10 μM |

| Kinase Inhibition | Reduces kinase activity by up to 70% | Varies by target |

| Antimicrobial | Potential effectiveness (needs study) | Not specified |

特性

IUPAC Name |

1-(6-amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-8-7(16(18)19)10(14-5-13-8)15-3-1-6(2-4-15)9(12)17/h5-6H,1-4H2,(H2,12,17)(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMLOTOEYONGGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。